molecular formula C13H28S B099706 1-Tridecanethiol CAS No. 19484-26-5

1-Tridecanethiol

Cat. No. B099706
CAS RN: 19484-26-5
M. Wt: 216.43 g/mol
InChI Key: IPBROXKVGHZHJV-UHFFFAOYSA-N
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Description

1-Tridecanethiol is a chemical compound that is part of the alkanethiol family, where the thiol group (-SH) is attached to a long-chain alkane. While the provided papers do not directly discuss 1-Tridecanethiol, they do provide insights into the properties and applications of related thiol compounds. For instance, the study of self-assembled monolayers (SAMs) of alkanethiols on various metals highlights the importance of chain length and the presence of the thiol group in determining the tribological and surface properties of these compounds .

Synthesis Analysis

The synthesis of thiol-related compounds is a topic of interest in the field of chemistry due to their applications in various domains, including medicinal chemistry and materials science. Although the papers provided do not specifically address the synthesis of 1-Tridecanethiol, they do mention the use of thiols in copper-catalyzed cross-coupling reactions, which could potentially be applied to the synthesis of 1-Tridecanethiol . Additionally, the synthesis of other complex molecules that include thiol groups or sulfur atoms is discussed, which could offer indirect insights into the synthesis strategies that might be applicable to 1-Tridecanethiol .

Molecular Structure Analysis

The molecular structure of 1-Tridecanethiol would consist of a tridecane backbone with a terminal thiol group. The structure and reactivity of thiols are well-studied, and the presence of the thiol group can significantly influence the chemical behavior of the molecule. The papers provided do not directly analyze the molecular structure of 1-Tridecanethiol but do discuss the structural features of related compounds, such as the 1,2,3-triazole ring, which is known for its versatility and bioactivity .

Chemical Reactions Analysis

Thiols, including 1-Tridecanethiol, are known to participate in a variety of chemical reactions, such as the formation of disulfides upon oxidation and their role as nucleophiles in substitution reactions. The provided papers mention the use of thiols in cross-coupling reactions catalyzed by copper, which is a method to form C-S bonds and could be relevant to the chemical reactions involving 1-Tridecanethiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tridecanethiol can be inferred from the general characteristics of alkanethiols. The length of the alkane chain would affect the compound's solubility, melting point, and boiling point. The thiol group contributes to the molecule's ability to form hydrogen bonds and its reactivity. The tribological study of alkanethiol SAMs provides insights into how the chain length and the thiol group can influence the friction and wear properties of these molecules, which could be extrapolated to understand the properties of 1-Tridecanethiol . Additionally, the hepatoprotective activity of a related compound, Tridecan-1-ol, suggests potential biological activities of long-chain alkanes that could also be relevant for 1-Tridecanethiol .

Scientific Research Applications

Gold Nanoparticle Stabilization

1-Tridecanethiol has applications in stabilizing large gold nanoparticles in organic solutions. For instance, multidentate thiol-based ligands, similar in structure to 1-Tridecanethiol, have been shown to inhibit the aggregation of gold nanoparticles effectively. This stabilization is achieved through a multidentate chelate effect, as indicated by studies using X-ray photoelectron spectroscopy and other methods (Zhang, Leem, Srisombat, & Lee, 2008).

Nanostructure Fabrication

1-Tridecanethiol and similar compounds play a crucial role in nano-tribological applications, particularly in surface micro-machining. They serve as resists in the mechano-chemical process, enabling the fabrication of nano-patterns on surfaces of metals like Au, Ag, Cu, and Si (Sung, Yang, Kim, & Shin, 2003).

Molecular Electronics

In molecular electronics, 1-Tridecanethiol derivatives, specifically ferrocenyl-embedded tridecanethiolate, have been explored for their rectifying properties. Studies involving these compounds provide insights into the design and performance of single-molecule rectifiers and diodes (Wei, Wang, Fu, Hu, Li, Wang, & Zhang, 2018).

Sensor Applications

1-Tridecanethiol is also significant in sensor technology. For instance, its derivatives have been used for heavy metal detection, such as in graphene-based sensors for mercury(II) detection. The self-assembly of 1-Tridecanethiol on graphene enhances its sensitivity and selectivity (Zhang, Cheng, Wang, Li, Wang, Li, & Fang, 2010).

Electrochemical Applications

Electrochemical and electrogenerated chemiluminescence (ECL) properties of 1-Tridecanethiol derivatives have been a focus in research for applications like sensor development. This includes the study of modified electrodes for enhanced ECL in the presence of specific reactants (Sato & Uosaki, 1995).

properties

IUPAC Name

tridecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBROXKVGHZHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066501
Record name 1-Tridecanethiol
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Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tridecanethiol

CAS RN

19484-26-5
Record name 1-Tridecanethiol
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Record name 1-Tridecanethiol
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Record name 1-TRIDECANETHIOL
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Record name 1-Tridecanethiol
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Record name 1-Tridecanethiol
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Record name Tridecane-1-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
H Ahn, M Kim, DJ Sandman, JE Whitten - Langmuir, 2003 - ACS Publications
… For comparison, corresponding data for 1-tridecanethiol, a … spectrometer of the 1-tridecanethiol monolayer and a … thienyl)dodecanethiol and 1-tridecanethiol monolayers on Au…
Number of citations: 38 pubs.acs.org
H Ahn, JE Whitten - The Journal of Physical Chemistry B, 2003 - ACS Publications
… compared to aluminum deposition on a monolayer of 1-tridecanethiol. Intensity variations of the C 1s … This behavior is dramatically different from that of 1-tridecanethiol on which initially …
Number of citations: 40 pubs.acs.org
H Ahn, M Zharnikov, JE Whitten - Chemical physics letters, 2006 - Elsevier
… monolayer with an unreactive methyl tail group (1-tridecanethiol) and used it as a substrate for … SAMs, but because of space constraints present only data for the 1-tridecanethiol film. …
Number of citations: 40 www.sciencedirect.com
P Harder, M Grunze, R Dahint… - The Journal of …, 1998 - ACS Publications
… The third thiol had a 1-tridecanethiol chain with a methoxy-terminated tri(ethylene glycol) end group and a −CH 2 OCH 3 side chain at the C-12 atom (EG[3,1]-OMe). A racemic mixture …
Number of citations: 597 pubs.acs.org
H Ahn, JE Whitten - Journal of Electron Spectroscopy and Related …, 2009 - Elsevier
… to aluminum deposition on 1-tridecanethiol in which weak … XPS binding energy of 1-tridecanethiol changed during the … monolayers by depositing potassium onto 1-tridecanethiol and 1-…
Number of citations: 2 www.sciencedirect.com
안희준 - Korea-Japan Young Scientist Symposium on …, 2005 - scholarworks.bwise.kr
… compared to aluminum deposition on a monolayer of 1-tridecanethiol. Intensity variations of the C 1s … This behavior is dramatically different from that of 1-tridecanethiol on which initially …
Number of citations: 0 scholarworks.bwise.kr
안희준 - 3rd International Symposium on Advanced Materials …, 2006 - scholarworks.bwise.kr
… compared to aluminum deposition on a monolayer of 1-tridecanethiol. Intensity variations of the C 1s … This behavior is dramatically different from that of 1-tridecanethiol on which initially …
Number of citations: 0 scholarworks.bwise.kr
Y Ge, T Weidner, H Ahn, JE Whitten… - The Journal of Physical …, 2009 - ACS Publications
… In that study, potassium was deposited in ultrahigh (UHV) vacuum onto 1-tridecanethiol SAMs … It was demonstrated that the BE of the C1s XPS peak arising from 1-tridecanethiol carbon …
Number of citations: 42 pubs.acs.org
HI ABDULGAFOUR - researchgate.net
In this article, multiwall carbon nanotube (MWCNT) was used to remove contaminants from‎ wastewater of the Al-Dora refinery in Baghdad\Iraq and all data were studied and analyzed …
Number of citations: 0 www.researchgate.net
CH Tu, CP Liu - Fluid Phase Equilibria, 1996 - Elsevier
A group-contribution method has been developed for predicting the enthalpy of vaporization for organic liquids. The parameters for 39 organic groups are derived from 3396 …
Number of citations: 66 www.sciencedirect.com

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